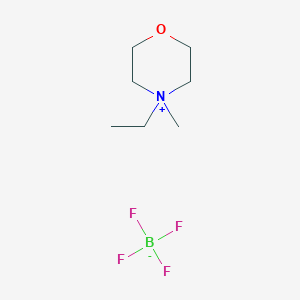
N-methyl,ethyl-Morpholinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,ethyl-Morpholinium tetrafluoroborate is a morpholinium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is used in a wide range of applications, including metal plating, electropolishing, phase transfer media, and as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl,ethyl-Morpholinium tetrafluoroborate can be synthesized through a quaternization reaction. The process involves the reaction of N-methylmorpholine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized to maximize yield and minimize waste. The final product is purified through various techniques, such as crystallization and distillation, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-methyl,ethyl-Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced using reducing agents, resulting in the formation of reduced morpholinium derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted morpholinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually performed under inert atmosphere conditions.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted morpholinium derivatives. These products have unique properties and can be used in different applications .
Scientific Research Applications
N-methyl,ethyl-Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in enzymatic catalysis and as a medium for biological reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-methyl,ethyl-Morpholinium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, catalyst, or stabilizer, depending on the specific application. Its unique properties, such as high thermal stability and low volatility, make it suitable for various reactions and processes .
Comparison with Similar Compounds
Similar Compounds
- N-methyl,propyl-Morpholinium tetrafluoroborate
- N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,ethyl-Morpholinium hexafluorophosphate
Uniqueness
N-methyl,ethyl-Morpholinium tetrafluoroborate is unique due to its specific combination of thermal stability, low volatility, and excellent solubility. These properties make it highly versatile and suitable for a wide range of applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H16BF4NO |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H16NO.BF4/c1-3-8(2)4-6-9-7-5-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI Key |
ZASONNSYIVFISJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCOCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)
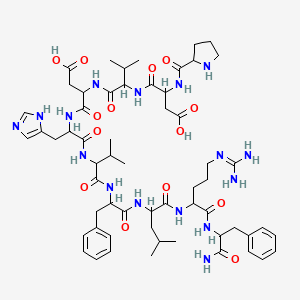
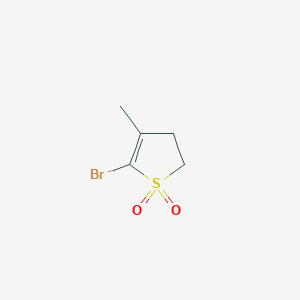

![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)

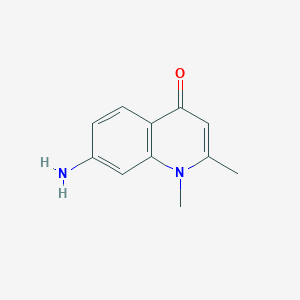
![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
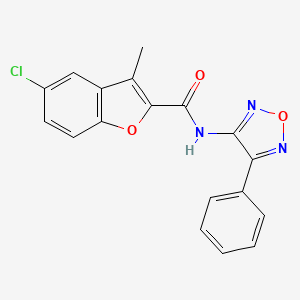
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
